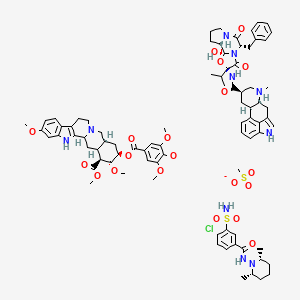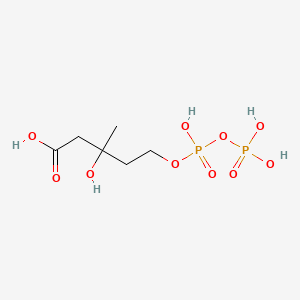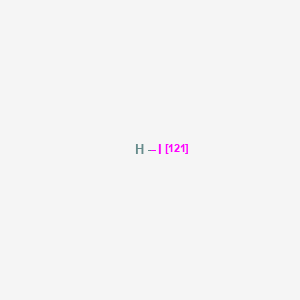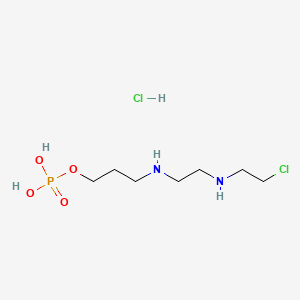
Riccionidin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Riccionidin A is a 1-benzopyran.
Aplicaciones Científicas De Investigación
Chemical Evolution and Color Systems
- Chemical Properties: Riccionidin A, found in liverworts, is part of a color system showing unique kinetics and thermodynamics in acidic solutions. It's compared with 3-deoxyanthocyanidins (in mosses and ferns) and anthocyanins (in angiosperms), exhibiting slow interconversion rates and distinct pH-dependent species distribution (Alejo-Armijo et al., 2020).
Ecological and Metabolic Studies
- UVB Radiation Response: In an Antarctic liverwort study, Riccionidin A's concentration changed in response to UVB radiation, affecting the plant's color and indicating a possible protective role against UVB stress (Snell et al., 2009).
- Metabolic Cost: The study also quantified the metabolic cost of synthesizing Riccionidin A in liverworts, revealing its significant contribution to the plant's adaptation to UVB exposure (Snell et al., 2009).
Production in Plant Cultures
- Secondary Metabolite Production: Riccionidin A was produced in adventitious root cultures of Rhus javanica, demonstrating its potential for production and study outside its natural liverwort environment (Taniguchi et al., 2000).
Genetic and Molecular Studies
- Gene Function Analysis: Research on Marchantia polymorpha revealed the role of R2R3-MYB transcription factors in regulating riccionidin A biosynthesis, providing insights into the genetic controls of phenolic metabolism in early land plants (Kubo et al., 2018).
- Mutant Analysis: A T-DNA insertion mutant of Marchantia polymorpha was found to hyper-accumulate riccionidin A, illustrating a method for altering and studying its biosynthesis (Hamashima et al., 2019).
Propiedades
Número CAS |
155518-34-6 |
|---|---|
Nombre del producto |
Riccionidin A |
Fórmula molecular |
C15H9O6+ |
Peso molecular |
285.23 g/mol |
Nombre IUPAC |
(2,3,8-trihydroxy-[1]benzofuro[3,2-b]chromen-6-ylidene)oxidanium |
InChI |
InChI=1S/C15H8O6/c16-7-3-10(19)14-12(4-7)20-13-2-6-1-8(17)9(18)5-11(6)21-15(13)14/h1-5,16-18H/p+1 |
Clave InChI |
PPGXDLKTOHUGAQ-UHFFFAOYSA-O |
SMILES |
C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O |
SMILES canónico |
C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















